molecular formula C15H15NO3 B1598400 Amino-(3-benzyloxy-phenyl)-acetic acid CAS No. 299169-37-2

Amino-(3-benzyloxy-phenyl)-acetic acid

Cat. No.: B1598400
CAS No.: 299169-37-2
M. Wt: 257.28 g/mol
InChI Key: FZQDHRDNJOXEEF-UHFFFAOYSA-N
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Description

Amino-(3-benzyloxy-phenyl)-acetic acid is an organic compound that features a benzene ring substituted with a benzyloxy group and an amino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino-(3-benzyloxy-phenyl)-acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-benzyloxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination using reagents like sodium cyanoborohydride.

    Acetic Acid Introduction: The amino group is then reacted with bromoacetic acid under basic conditions to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the above-mentioned steps with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Amino-(3-benzyloxy-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Amino-(3-benzyloxy-phenyl)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Amino-(3-benzyloxy-phenyl)-acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Amino-(4-benzyloxy-phenyl)-acetic acid: Similar structure but with the benzyloxy group at the para position.

    Amino-(3-methoxy-phenyl)-acetic acid: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

Amino-(3-benzyloxy-phenyl)-acetic acid is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-amino-2-(3-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQDHRDNJOXEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404198
Record name AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299169-37-2
Record name AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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